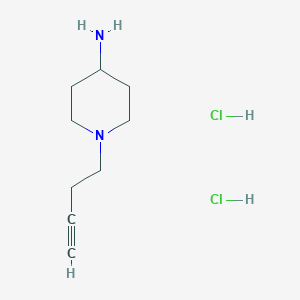

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-but-3-ynylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h1,9H,3-8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKZLBUKVUJZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-24-1 | |

| Record name | 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a synthetically derived small molecule featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The structural architecture of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is characterized by a central piperidine ring substituted at the 1-position with a but-3-yn-1-yl group and at the 4-position with a primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for experimental and formulation purposes.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂ | PubChem[2] |

| Molecular Weight | 152.24 g/mol | PubChem[2] |

| Monoisotopic Mass | 152.131349193 Da | PubChem[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| CAS Number | 219958-97-3 | - |

Structural Representation:

Caption: 2D structure of 1-(But-3-yn-1-yl)piperidin-4-amine.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of N-substituted piperidine derivatives. A common and effective strategy involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Workflow:

A likely synthetic approach would start with a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine). This protecting group strategy is crucial to prevent side reactions involving the 4-amino group during the N-alkylation step. The protected piperidine is then reacted with a suitable butynylating agent, followed by deprotection and salt formation.

Caption: Proposed synthetic workflow for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Synthesis of tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 4-bromobut-1-yne (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated intermediate.

Step 2: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine (Free Base)

-

Dissolve the purified tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (4M, 5-10 eq), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

-

Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Step 3: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

-

Dissolve the crude 1-(but-3-yn-1-yl)piperidin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the dihydrochloride salt is complete.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the butynyl chain protons (including a terminal alkyne proton as a triplet), and the protons of the methylene groups adjacent to the nitrogen atoms. In the dihydrochloride salt, the amine and piperidine nitrogen protons will be protonated, leading to broader signals and potential coupling with adjacent protons. The chemical shifts will be influenced by the protonation state.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbons of the piperidine ring, the four carbons of the butynyl chain (including two sp-hybridized carbons of the alkyne), and any solvent peaks.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine salt (broad bands in the 2400-3000 cm⁻¹ region), C-H stretching of the alkane and alkyne groups, and the C≡C triple bond stretch (around 2100-2260 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of piperidine derivatives, such as the loss of the butynyl side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. PubChem provides predicted mass spectrometry data for the free base.[2]

Potential Applications in Drug Discovery

The 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride scaffold holds potential for various applications in drug discovery, primarily due to the versatility of the piperidine core and the presence of a reactive alkyne functionality.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The piperidine and amine groups provide points for hydrogen bonding and electrostatic interactions, while the alkyne offers a handle for further chemical elaboration.

-

Click Chemistry: The terminal alkyne group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the piperidine scaffold to other molecules, such as fluorescent probes, affinity tags, or larger drug-like molecules, to create novel chemical entities with tailored properties.

-

Lead Optimization: The piperidine ring system is a common feature in many centrally active agents.[5] Derivatives of 1-(but-3-yn-1-yl)piperidin-4-amine could be synthesized and evaluated for their activity against a range of neurological targets. The butynyl group can be further modified to explore the structure-activity relationship (SAR) of a lead compound. For instance, similar piperidine-containing compounds have shown activity as NLRP3 inflammasome inhibitors.[6][7]

Safety and Handling

Specific toxicity data for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride are not available. However, based on the general properties of piperidine and its derivatives, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Piperidine and many of its derivatives are known to be toxic and corrosive.[7] They can cause skin and eye burns, and are harmful if swallowed or inhaled.[7] Assume that 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride has similar hazardous properties.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride represents a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes. The presence of a piperidine core and a terminal alkyne functionality makes it an attractive starting point for the development of novel therapeutic agents and chemical probes. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (URL: [Link])

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. (URL: [Link])

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])

-

1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - PubChem. (URL: [Link])

-

4-(Piperidin-1-yl)butan-1-amine - PubChem. (URL: [Link])

-

Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents - ResearchGate. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

- US20100029941A1 - Preparation of (r)

-

4-[4-(3-Nitrophenyl)piperidin-1-yl]butan-1-amine | C15H23N3O2 | CID - PubChem. (URL: [Link])

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])

-

1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem. (URL: [Link])

- WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google P

-

The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed. (URL: [Link])

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. (URL: [Link])

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])

-

1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem. (URL: [Link])

-

1-(but-3-yn-1-yl)piperidin-4-one - PubChemLite. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. PubChemLite - 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging the Bifunctional Linker 1-(But-3-yn-1-yl)piperidin-4-amine for Advanced Bioconjugation

Introduction

In the landscape of modern drug development, diagnostics, and proteomics, the covalent linkage of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technology. The precision and stability of these linkages are paramount. Bifunctional linkers, which possess two distinct reactive moieties, are instrumental in this field, enabling the assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

This document provides a comprehensive technical guide to the applications of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, a versatile heterobifunctional linker. This molecule features a primary amine for classical amide bond formation and a terminal alkyne for copper-catalyzed "click chemistry". This orthogonal reactivity allows for a controlled, stepwise approach to bioconjugation, offering researchers a powerful tool for building sophisticated bioconjugates. We will explore the strategic advantages of this linker and provide detailed, field-proven protocols for its effective use.

Molecular Profile and Strategic Advantages

Chemical Structure and Reactive Moieties

1-(But-3-yn-1-yl)piperidin-4-amine is distinguished by its unique trifecta of chemical features:

-

Primary Amine (-NH₂): Located at the 4-position of the piperidine ring, this nucleophilic group is readily available for reaction. It is the primary handle for conjugation to biomolecules via the formation of stable amide bonds with carboxylic acid groups (e.g., on aspartate or glutamate residues) or with activated esters (e.g., N-hydroxysuccinimide esters).[1][2] Primary amines are often found on the exterior of proteins, making them accessible for conjugation.[3]

-

Terminal Alkyne (-C≡CH): The butynyl chain provides a terminal alkyne, a key functional group for the Huisgen 1,3-dipolar cycloaddition, famously known as click chemistry.[4][5] Specifically, it is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole ring with an azide-bearing molecule.[6][7]

-

Piperidine Scaffold: The central piperidine ring is a common motif in pharmaceuticals, providing a conformationally constrained and robust structural core.[8][9] This rigidity can be advantageous in positioning the conjugated molecules at a defined distance and orientation relative to the biomolecule.

The dihydrochloride salt form ensures good aqueous solubility and stability during storage. For reactions involving the amine groups, a non-nucleophilic base is required to deprotonate them into their reactive free-amine form.

The Power of Orthogonal Reactivity

The principal advantage of this linker is its orthogonal reactivity. The amine and alkyne groups are chemoselective, meaning they react through independent chemical pathways under different conditions.[10][11] This allows for a two-stage conjugation strategy: one functional group can be reacted to completion without affecting the other, which remains available for a subsequent, distinct chemical transformation. This strategic control is crucial for preventing unwanted side reactions and ensuring the synthesis of a homogeneous final product.

Key Applications in Bioconjugation

The unique architecture of this linker makes it suitable for a variety of advanced applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be conjugated to an antibody's surface lysine or glutamate/aspartate residues via its amine group. The subsequently installed alkyne handle can then be used to "click" on an azide-modified cytotoxic payload.

-

PEGylation: The amine can attach to a protein, and the alkyne can be used to conjugate a PEG (polyethylene glycol) chain to improve the protein's solubility, stability, and pharmacokinetic profile.

-

Surface Immobilization: Biomolecules can be attached to a surface (e.g., a sensor chip or nanoparticle) that has been functionalized with activated carboxylic acids. The alkyne group then faces outward, ready to capture an azide-tagged molecule of interest from a solution.

-

Fluorescent and Biotin Labeling: A protein can be modified with the linker via the amine, followed by the attachment of an azide-containing fluorophore or biotin tag through a highly efficient click reaction.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific properties of the biomolecule.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol describes the conjugation of the linker's primary amine to a biomolecule containing accessible carboxylic acid groups (e.g., a protein). The process first activates the carboxyl groups using EDC and Sulfo-NHS, followed by the introduction of the amine linker.[12][13]

Principle of the Method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. N-hydroxysulfosuccinimide (Sulfo-NHS) is used to convert the unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester.[14] This ester then reacts efficiently with the primary amine of the linker to form a stable amide bond. Performing this as a two-step process minimizes unwanted protein-protein crosslinking.[15]

| Reagent | Typical Concentration | Purpose |

| Biomolecule (e.g., Protein) | 1-10 mg/mL | Target for conjugation |

| 1-(But-3-yn-1-yl)piperidin-4-amine 2HCl | 10-50 mM Stock in water | Amine-alkyne linker |

| EDC (MW: 191.7 g/mol ) | Freshly prepared 100 mM in water | Carboxyl activating agent |

| Sulfo-NHS (MW: 217.14 g/mol ) | Freshly prepared 100 mM in water | Stabilizes activated intermediate |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC/NHS reaction |

| Coupling Buffer | 100 mM PBS, pH 7.4 | Optimal pH for amine reaction |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Quenches unreacted Sulfo-NHS esters |

| Desalting Columns | e.g., Zeba™ Spin Columns | Buffer exchange and purification |

-

Biomolecule Preparation: Dissolve the biomolecule in ice-cold Activation Buffer to the desired concentration (e.g., 2 mg/mL). Causality Note: Amine- and carboxylate-free buffers like MES are critical at this stage to prevent competition with the crosslinking reaction.[16]

-

Reagent Preparation: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use, as EDC is moisture-sensitive.

-

Carboxyl Group Activation:

-

Add EDC to the biomolecule solution to a final concentration of 2-4 mM.

-

Immediately add Sulfo-NHS to a final concentration of 5-10 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. Causality Note: Sulfo-NHS is added to create a more stable ester intermediate, increasing the efficiency of the subsequent reaction with the amine linker.[12]

-

-

Removal of Excess Reagents (Optional but Recommended): To gain maximum control, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This prevents EDC from mediating the reaction of the linker with itself or other molecules.

-

Linker Conjugation:

-

If a desalting column was not used, adjust the reaction pH to 7.2-7.5 by adding 1/10th volume of Coupling Buffer.

-

Add the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride stock solution to the activated biomolecule. A 10- to 50-fold molar excess of the linker over the biomolecule is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes to quench any remaining Sulfo-NHS esters.

-

Purification: Remove excess linker and reaction byproducts by dialysis, size-exclusion chromatography, or using a desalting column equilibrated with your desired storage buffer.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a fluorescent dye, drug, or biotin-azide) onto the alkyne-modified biomolecule prepared in Protocol 1.

Principle of the Method: The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[17] A chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for bioconjugation as it stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from damage by reactive oxygen species that can be generated.[18][19]

| Reagent | Typical Stock Concentration | Purpose |

| Alkyne-Modified Biomolecule | 1-5 mg/mL in PBS | Substrate from Protocol 1 |

| Azide-Payload | 10-20 mM in DMSO or water | Molecule to be conjugated |

| Copper(II) Sulfate (CuSO₄) | 50 mM in water | Cu(I) precursor |

| THPTA Ligand | 100 mM in water | Cu(I) stabilizing ligand |

| Sodium Ascorbate | 100 mM in water (prepare fresh) | Reducing agent to generate Cu(I) |

| Reaction Buffer | PBS, pH 7.4 | Aqueous reaction medium |

-

Prepare Reactants:

-

Place the alkyne-modified biomolecule in Reaction Buffer.

-

Add the azide-payload to the solution. A 3- to 10-fold molar excess of the azide-payload over the biomolecule is recommended. If the payload is in DMSO, ensure the final DMSO concentration is below 5% to avoid protein denaturation.

-

-

Prepare Catalyst Premix: Causality Note: Preparing a premix of the catalyst components ensures efficient complex formation before addition to the protein, maximizing reaction speed and minimizing side reactions.[20]

-

In a separate microcentrifuge tube, combine the required volumes of CuSO₄ and THPTA. A 1:2 to 1:5 molar ratio of Cu:Ligand is common.

-

Vortex briefly and let it stand for 1-2 minutes.

-

-

Initiate the Click Reaction:

-

Add the Cu/THPTA premix to the biomolecule/azide solution. The final concentration of copper should be between 100-500 µM.

-

Add freshly prepared sodium ascorbate to the reaction to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange.

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light if using a fluorescent payload. The reaction can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

-

Purification: Remove excess reagents (copper, payload, ascorbate) via dialysis, size-exclusion chromatography, or a desalting column. If residual copper is a concern, buffer containing a chelator like EDTA can be used in the initial purification steps.

Sources

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. researchgate.net [researchgate.net]

- 14. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mcgill.ca [mcgill.ca]

- 17. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jenabioscience.com [jenabioscience.com]

- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Application Note: A Practical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2][] Independently reported by the groups of Meldal and Sharpless, this reaction facilitates the rapid and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[2] Its remarkable efficiency, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4]

This guide focuses on a specific, highly versatile building block: 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride . This molecule incorporates a terminal alkyne for CuAAC ligation and a functionalizable primary amine on a piperidine scaffold, a common motif in pharmacologically active compounds. The dihydrochloride salt form presents unique practical considerations that are critical for successful reaction outcomes. Herein, we provide a detailed mechanistic overview, field-tested protocols, and optimization strategies to empower researchers to effectively utilize this reagent in their synthetic endeavors.

The CuAAC Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the CuAAC reaction is paramount to troubleshooting and optimizing experimental conditions. The reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[4]

The key steps are as follows:

-

In Situ Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2][4] This approach avoids the premature oxidation of the Cu(I) species.[2][5]

-

Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper(I)-acetylide intermediate.[2]

-

Azide Coordination & Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.[4]

-

Ring Contraction & Protonation: The metallacycle rearranges to form the stable copper-triazolide product. Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product.

-

Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Critical Considerations for Amine-Containing Alkynes

The presence of amine functionalities in the alkyne partner, such as in 1-(But-3-yn-1-yl)piperidin-4-amine, requires special attention. Free amines can coordinate to the Cu(I) catalyst, potentially inhibiting its catalytic activity.

The Role of the Dihydrochloride Salt: The use of the dihydrochloride salt form is a key experimental design choice. The protonation of both the piperidine nitrogen and the primary amine nitrogen atoms prevents them from acting as competing ligands for the copper catalyst. This ensures that the catalyst remains available to activate the alkyne, leading to efficient cycloaddition. However, this necessitates careful control of the reaction pH. An overly basic environment will deprotonate the amines, risking catalyst inhibition, while a highly acidic environment (pH < 4) can hinder the reaction.[4]

Ligand Selection for Stability and Rate Acceleration: Copper-coordinating ligands are crucial for a successful CuAAC reaction, especially in bioconjugation contexts.[1] They serve two primary functions:

-

Stabilization: Ligands protect the active Cu(I) state from oxidation to the inactive Cu(II) state.[1][6]

-

Acceleration: They increase the reaction rate, which is particularly important when working with low concentrations of reactants.[1][7]

For reactions involving water-soluble reagents like the dihydrochloride salt, a water-soluble ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it enhances reaction rates in aqueous media and improves the overall reliability of the protocol.[8] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is the standard.[1][8]

Detailed Experimental Protocol

This protocol provides a general procedure for the CuAAC reaction with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. It is designed for a 0.1 mmol scale and should be adapted based on the specific azide partner.

Materials and Reagents:

-

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride (Alkyne)

-

Azide coupling partner

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent System: e.g., Water/t-Butanol (1:1) or DMF/Water

-

Deionized Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware and magnetic stirrer

Stock Solution Preparation:

-

Alkyne Solution (100 mM): Dissolve 24.11 mg (0.1 mmol) of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in 1.0 mL of degassed deionized water.

-

Azide Solution (100 mM): Prepare a 100 mM solution of the azide partner in a suitable solvent (e.g., DMSO, water).

-

Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

-

Sodium Ascorbate (300 mM): Prepare this solution fresh just before use. Dissolve 59.4 mg of sodium ascorbate in 1.0 mL of degassed deionized water.

Step-by-Step Reaction Procedure:

-

Reagent Combination: In a clean reaction vial equipped with a magnetic stir bar, add the following in the specified order:

-

1.0 mL of the Alkyne solution (0.1 mmol, 1.0 eq).

-

1.05 mL of the Azide solution (0.105 mmol, 1.05 eq). A slight excess of the non-limiting reagent is often beneficial.

-

Appropriate volume of co-solvent (e.g., t-Butanol or DMF) to ensure solubility of all components.

-

-

Catalyst Premixing: In a separate microcentrifuge tube, prepare the catalyst complex. This step is crucial to prevent precipitation and ensure catalyst activity.

-

Add 100 µL of the THPTA solution (0.01 mmol, 0.1 eq).

-

Add 50 µL of the Copper(II) Sulfate solution (0.001 mmol, 0.01 eq, 1 mol%).

-

Vortex briefly and allow the light blue solution to stand for 2-3 minutes.[8]

-

-

Add Catalyst: Add the entire premixed catalyst solution to the main reaction vial.

-

Initiate the Reaction: Add 100 µL of the freshly prepared Sodium Ascorbate solution (0.03 mmol, 0.3 eq) to the reaction mixture. The solution may change color (e.g., to yellow or orange), indicating the reduction of Cu(II) to Cu(I).

-

Reaction Execution: Seal the vial and stir the reaction mixture at room temperature. Protect the reaction from light if using photosensitive compounds.

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-4 hours).

-

Work-up and Purification: Once the reaction is complete, the product can be purified. The specific method will depend on the properties of the final triazole product but may include reverse-phase HPLC, silica gel chromatography, or liquid-liquid extraction.

Reaction Optimization and Troubleshooting

For challenging substrates or to improve yield, several parameters can be adjusted. The following table summarizes key variables and their typical effects.

| Parameter | Standard Range | Rationale & Optimization Strategy | Potential Issues |

| Catalyst Loading | 1-5 mol% Cu | Higher loading can increase reaction rate. | High copper levels can be difficult to remove and may cause side reactions. |

| Ligand:Cu Ratio | 2:1 to 5:1 | A higher ratio protects the catalyst and can improve solubility and rates.[7] | Excess ligand is generally well-tolerated but may complicate purification. |

| Ascorbate | 3-10 eq (to Cu) | Ensures a reducing environment to maintain the Cu(I) state. | Excess can lead to side reactions with sensitive functional groups.[5] |

| Solvent | H₂O/t-BuOH, H₂O/DMF | Must fully solubilize all reactants. Aqueous systems often show rate acceleration.[4] | Poor solubility is a common cause of reaction failure. Acetonitrile should be avoided as it strongly coordinates to copper.[2] |

| Temperature | Room Temp - 60 °C | Gentle heating can accelerate slow reactions. | May increase side product formation or degrade sensitive substrates. |

| pH | 7-8 | Optimal for most CuAAC reactions. Balances alkyne deprotonation and amine protonation state. | pH outside the 4-12 range can inhibit the reaction.[4] |

Troubleshooting Common Issues:

-

No Reaction/Low Yield:

-

Check Reagents: Ensure sodium ascorbate solution is freshly prepared. Verify the quality of the azide and alkyne.

-

Oxygen Contamination: De-gas solvents thoroughly. Oxygen will oxidize the Cu(I) catalyst.[2]

-

Solubility: Ensure all components are fully dissolved. Try different co-solvents or increase the solvent volume.

-

-

Side Product Formation:

-

Alkyne Homocoupling (Glasier Coupling): This is an oxygen-dependent side reaction. Ensure the reaction is properly de-gassed and there is sufficient sodium ascorbate.

-

Substrate Degradation: Reactive oxygen species can damage sensitive molecules.[5] Ensure an appropriate ligand-to-copper ratio (e.g., 5:1) is used.[7]

-

References

-

Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1961-1971. Available from: [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Bioconjugate Chemistry, 22(10), 1912–1916. Available from: [Link]

-

Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. Available from: [Link]

-

Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(37), 9528-9550. Available from: [Link]

-

Kumar, A., & Kumar, V. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(90), 12345-12367. Available from: [Link]

-

ResearchGate. (2025). Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition. Request PDF. Available from: [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Poshala, D., et al. (2018). In Situ Generation of Copper Nanoparticles by Rongalite and Their Use as Catalyst for Click Chemistry in Water. ChemistrySelect, 3(48), 13627-13631. Available from: [Link]

-

ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

-

American Chemical Society. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development. Available from: [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. Available from: [Link]

-

Wu, P., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 51(40), 10049-10053. Available from: [Link]

-

ResearchGate. (2016). Copper-Catalyzed Click Reaction on/in Live Cells. Retrieved from [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Labeling Biomolecules with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

Introduction: A Bifunctional Linker for Two-Step Bio-orthogonal Labeling

In the dynamic fields of proteomics, drug development, and molecular biology, the precise labeling and tracking of biomolecules are paramount. 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a versatile bifunctional linker designed for the strategic modification of biomolecules. This molecule possesses two key functional groups: a primary amine for initial conjugation to a biomolecule and a terminal alkyne for subsequent bio-orthogonal "click" chemistry. This two-step approach allows for the stable introduction of a wide array of reporter molecules, such as fluorophores, biotin tags, or drug moieties, with high specificity and efficiency.

The primary amine on the piperidine ring serves as a nucleophile, enabling covalent attachment to various functional groups on a biomolecule, most commonly carboxylic acids or their activated esters. The piperidine scaffold itself can enhance the aqueous solubility of the linker and the resulting conjugate.[1][2] The terminal alkyne acts as a bio-orthogonal handle, meaning it is chemically inert within biological systems until a specific reaction partner, typically an azide-functionalized molecule, is introduced.[3][4] This orthogonality prevents non-specific reactions with other cellular components, ensuring that the final labeling is highly targeted.

The most prevalent bio-orthogonal reaction involving alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction is prized for its high yields, mild reaction conditions, and exceptional specificity, forming a stable triazole linkage.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful use of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in biomolecule labeling.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ · 2HCl | N/A |

| Molecular Weight | 227.18 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | [1][2] |

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Experimental Workflow Overview

The overall process of labeling a biomolecule with 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride can be broken down into three main stages:

-

Biomolecule Preparation and Activation (if necessary): Preparing the target biomolecule for conjugation.

-

Conjugation of the Linker: Covalently attaching the amine group of the linker to the biomolecule.

-

Bio-orthogonal "Click" Reaction: Attaching a reporter molecule to the alkyne handle of the linker.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioconjugation application notes [bionordika.fi]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Note & Protocol: Selective N-Alkylation of 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride

Abstract

This document provides a comprehensive guide for the selective N-alkylation of the primary amine in 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of drug development.[1] The presence of a terminal alkyne offers a valuable handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, making this protocol highly relevant for the synthesis of complex molecular probes and pharmaceutical intermediates. We present a robust, step-by-step protocol that addresses the specific challenge of starting with a dihydrochloride salt, detailing the reaction mechanism, optimized conditions, purification strategy, and analytical characterization of the final product.

Introduction: The Strategic Importance of N-Alkylation

N-alkylation of amines is a fundamental transformation in organic synthesis, enabling the construction of secondary and tertiary amines that are ubiquitous in biologically active compounds.[2][3] The target molecule, 1-(But-3-yn-1-yl)piperidin-4-amine, features two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the C4 position. The dihydrochloride form presents a unique challenge, as both nitrogen atoms are protonated and thus non-nucleophilic.

The core of this protocol involves the selective deprotonation and subsequent alkylation of the primary amino group. This is achieved through a classic nucleophilic substitution (SN2) reaction.[4] The strategic choice of base is critical; it must be strong enough to neutralize two equivalents of HCl and deprotonate the primary ammonium salt to unmask its nucleophilicity, without promoting undesirable side reactions. Controlling the stoichiometry of the alkylating agent is also paramount to mitigate the common issue of over-alkylation, where the resulting secondary amine reacts further to form a tertiary amine.[5]

Reaction Principle and Mechanism

The reaction proceeds in two key stages:

-

Deprotonation: The starting material is a dihydrochloride salt. A suitable base, such as anhydrous potassium carbonate (K₂CO₃), is introduced. At least three equivalents of the base are theoretically required: two to neutralize the hydrochloride salts on both the piperidine and the primary amine nitrogens, and a third to act as an acid scavenger for the proton generated during the alkylation of the now-free primary amine. In practice, a slight excess is used to drive the reaction to completion.

-

Nucleophilic Substitution (SN2): Once deprotonated, the primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl bromide). This concerted step forms a new carbon-nitrogen bond and displaces the halide leaving group.[4]

The overall transformation is as follows:

(Self-generated image for illustrative purposes)

Below is a conceptual diagram of the key mechanistic steps.

Caption: Core mechanistic pathway for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol details the N-ethylation of the title compound as a representative example.

Materials and Equipment

| Reagent/Material | Grade | Recommended Supplier |

| 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride | ≥97% | Commercially Available |

| Ethyl Bromide (Bromoethane) | ≥99% | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Commercially Available |

| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Deionized Water | - | In-house |

| Brine (Saturated aq. NaCl) | - | In-house |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp, ninhydrin stain solution.

Step-by-Step Procedure

Step 1: Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride (1.00 g, 4.44 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (2.46 g, 17.8 mmol, 4.0 eq).

-

Add anhydrous acetonitrile (40 mL).

-

Flush the apparatus with nitrogen or argon and maintain a positive pressure throughout the reaction.

-

Scientist's Note: The use of an inert atmosphere prevents the introduction of atmospheric moisture, which can affect the reactivity of the base and reagents. Powdered K₂CO₃ is used to maximize surface area and reaction rate.

-

Step 2: N-Alkylation Reaction

-

Stir the suspension vigorously for 15 minutes at room temperature to facilitate the initial deprotonation.

-

Add ethyl bromide (0.53 g, 0.36 mL, 4.88 mmol, 1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Mobile Phase: 90:10:1 Dichloromethane/Methanol/Triethylamine.

-

Visualization: Use a UV lamp (if product is UV active) and then stain with ninhydrin. The starting primary amine will produce a distinct color (e.g., purple/blue) with ninhydrin, while the secondary amine product will appear as a different color (e.g., yellow/orange) or not at all. The reaction is complete upon consumption of the starting material.

-

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr), washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL) and then brine (1 x 30 mL).[6]

-

Scientist's Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.[6][7]

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing & Elution: Pack the column using a gradient elution system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient would be from 100% Dichloromethane to 95:5 Dichloromethane/Methanol.

-

Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to afford the pure N-ethyl-1-(but-3-yn-1-yl)piperidin-4-amine.

Quantitative Data Summary

| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume Used |

| 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride | 225.16 | 4.44 | 1.0 | 1.00 g |

| Ethyl Bromide | 108.97 | 4.88 | 1.1 | 0.53 g (0.36 mL) |

| Potassium Carbonate | 138.21 | 17.8 | 4.0 | 2.46 g |

| Expected Product | 180.30 | - | - | Yield: 65-80% |

Experimental Workflow Visualization

Caption: High-level workflow for the N-alkylation procedure.

Product Characterization

Authenticating the structure of the final product is a critical, self-validating step.

-

¹H NMR Spectroscopy: The most telling change will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the primary amine and the appearance of a new quartet (for the -CH₂- of the ethyl group) and a new triplet (for the -CH₃ of the ethyl group). A single N-H proton signal for the new secondary amine should also be visible.

-

¹³C NMR Spectroscopy: Expect the appearance of two new signals in the aliphatic region corresponding to the two carbons of the newly introduced ethyl group.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-ethylated product (C₁₁H₂₀N₂), which is m/z = 181.30.

-

Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations of a primary amine (two bands, ~3300-3400 cm⁻¹) will be replaced by the single N-H stretch of a secondary amine (~3300-3350 cm⁻¹). The alkyne C≡C and ≡C-H stretches should remain visible around 2120 cm⁻¹ and 3300 cm⁻¹, respectively.

Distinguishing between N- and O-alkylation is not relevant here, but NMR techniques like HMBC can be invaluable for confirming the site of alkylation in more complex systems.[9][10]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling Reagents:

-

Piperidine Derivatives: Can be toxic and irritating. Handle in a well-ventilated fume hood.[11][12][13]

-

Ethyl Bromide: Is a volatile and toxic alkylating agent. All manipulations should be performed exclusively within a certified chemical fume hood.

-

Solvents: Acetonitrile and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

ACS Omega (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

Organic Chemistry Portal . Synthesis of secondary and tertiary amines. [Link]

-

National Institutes of Health (NIH) (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

National Institutes of Health (NIH) . N-dealkylation of Amines. [Link]

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]

-

Carl ROTH (2025). Safety Data Sheet: Piperidine. [Link]

-

ResearchGate (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

-

PubChem (2025). 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. [Link]

-

Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

University of Calgary . Alkylation of Amines. [Link]

-

Chemistry Steps . Reductive Amination. [Link]

-

New Jersey Department of Health . Hazard Substance Fact Sheet: Piperidine. [Link]

-

ResearchGate (2017). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?[Link]

-

Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). [Link]

-

MDPI (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

-

Royal Society of Chemistry (2016). NMR characterisation of natural products derived from under-explored microorganisms. [Link]

-

PubMed (2017). Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography...[Link]

-

National Institutes of Health (NIH) (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

Master Organic Chemistry (2017). Alkylation Of Amines (aka “The Williamson Ether Synthesis, But For Amines” ) Usually Doesn't Pan Out. [Link]

-

MDPI (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

-

Oreate AI Blog (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

-

PubMed (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

-

Biotage (2023). Is there an easy way to purify organic amines?[Link]

-

PENTA (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

National Institutes of Health (NIH) (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

Derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride for high-throughput screening

Strategic Derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine for High-Throughput Screening Library Generation

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel starting points for therapeutic development.[1][2] The quality and diversity of these libraries are paramount to the success of any screening campaign. This document provides a detailed guide for the strategic derivatization of the versatile building block, 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride. This scaffold is of particular interest as it possesses two chemically orthogonal functional groups—a primary amine and a terminal alkyne—allowing for selective and diverse chemical modifications.[3] This application note will explore detailed protocols for parallel synthesis, focusing on amide bond formation, reductive amination, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to generate a library of novel compounds with significant potential for biological screening.

Introduction: The Rationale for a Bifunctional Scaffold

The design of small molecule libraries for HTS has evolved significantly. Early combinatorial chemistry efforts often prioritized quantity over quality, leading to collections with poor physicochemical properties.[1] Contemporary approaches emphasize the creation of "lead-like" molecules, which possess favorable properties for further development.[1] The choice of the core scaffold is a critical decision in library design.[1]

The 1-(But-3-yn-1-yl)piperidin-4-amine scaffold offers several advantages for HTS library synthesis:

-

Orthogonal Reactivity: The primary amine and the terminal alkyne can be addressed with distinct and highly selective chemical transformations. This orthogonality allows for the systematic and independent introduction of diverse chemical moieties at two different points of the molecule, maximizing structural diversity.[3][4]

-

"Privileged" Substructure: The piperidine ring is a common motif in many approved drugs, suggesting that this core structure is well-tolerated biologically and can serve as a favorable anchor for interacting with various biological targets.

-

Three-Dimensional Character: The non-planar nature of the piperidine ring provides a three-dimensional framework, which is increasingly recognized as important for interacting with the complex topographies of protein binding sites.[1]

This guide will provide detailed, step-by-step protocols for derivatizing this scaffold in a high-throughput format, along with considerations for reaction optimization, product purification, and quality control.

Derivatization Strategies and Workflow

The derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine can be approached in a modular fashion. The following diagram illustrates the overall workflow for generating a diverse chemical library from this starting material.

Caption: Overall workflow for the derivatization of the bifunctional scaffold.

Experimental Protocols

The following protocols are designed for execution in a 96-well plate format, which is amenable to automation and high-throughput workflows.[5]

General Considerations

-

Starting Material: 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride should be neutralized prior to use in most reactions. This can be achieved by adding a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvents: Anhydrous solvents are recommended for most reactions to avoid hydrolysis of reagents and intermediates. Dimethylformamide (DMF) and dichloromethane (DCM) are suitable choices for many of the described transformations.

-

Inert Atmosphere: Reactions that are sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.

Protocol 1: Amide Bond Formation

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[6] This protocol utilizes a standard coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the reaction between the primary amine of the scaffold and a diverse set of carboxylic acids.

Materials:

-

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

-

Library of diverse carboxylic acids

-

HATU

-

DIPEA

-

Anhydrous DMF

-

96-well reaction block

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in anhydrous DMF.

-

Prepare a 0.22 M solution of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

-

Prepare a 0.25 M solution of HATU in anhydrous DMF.

-

Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the carboxylic acid solution (0.22 M, 1.1 eq).

-

Add 100 µL of the HATU solution (0.25 M, 1.25 eq).

-

Add 50 µL of the DIPEA solution (0.8 M, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acids.

-

Add 100 µL of the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride solution (0.2 M, 1.0 eq).

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

-

Work-up and Quenching:

-

Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Extract the products with ethyl acetate (2 x 300 µL).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

| Parameter | Condition | Rationale |

| Coupling Reagent | HATU | High efficiency and low rates of epimerization for chiral carboxylic acids. |

| Base | DIPEA | Non-nucleophilic base to neutralize the dihydrochloride and facilitate the coupling reaction. |

| Solvent | Anhydrous DMF | Good solvating properties for a wide range of reactants and reagents. |

| Stoichiometry | Acid (1.1 eq), HATU (1.25 eq) | A slight excess of the acid and coupling reagent ensures complete consumption of the scaffold. |

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly suitable for library synthesis due to the vast number of commercially available aldehydes and ketones.[7][8][9] This protocol involves the formation of an imine intermediate, which is then reduced in situ.

Materials:

-

1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride

-

Library of diverse aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

DIPEA

-

Anhydrous 1,2-dichloroethane (DCE)

-

96-well reaction block

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride in anhydrous DCE.

-

Prepare a 0.22 M solution of each aldehyde or ketone from the library in anhydrous DCE in a separate 96-well plate.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DCE.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride solution (0.2 M, 1.0 eq).

-

Add 50 µL of the DIPEA solution (0.4 M, 1.0 eq) to neutralize the hydrochloride.

-

Add 100 µL of the aldehyde or ketone solution (0.22 M, 1.1 eq).

-

Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.

-

Add solid sodium triacetoxyborohydride (STAB) (1.5 eq) to each well.

-

Reseal the reaction block and shake at room temperature for 12-16 hours.

-

-

Work-up and Quenching:

-

Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Extract the products with dichloromethane (2 x 300 µL).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines that is compatible with many functional groups. |

| Solvent | 1,2-Dichloroethane (DCE) | An effective solvent for both imine formation and the reduction step. |

| Stoichiometry | Aldehyde/Ketone (1.1 eq), STAB (1.5 eq) | Ensures complete reaction and reduction of the imine intermediate. |

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click" chemistry, is an exceptionally reliable and high-yielding reaction for forming 1,2,3-triazoles.[10][11][12][13] This protocol can be applied to the products from Protocol 1 or 2 to further diversify the library.

Materials:

-

Alkyne-functionalized products from Protocol 1 or 2

-

Library of diverse organic azides

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) mixture

-

96-well reaction block

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Dissolve the crude alkyne-functionalized products from the previous step in a 1:1 mixture of tert-butanol and water to a concentration of 0.1 M.

-

Prepare a 0.11 M solution of each organic azide from the library in a 1:1 mixture of tert-butanol and water in a separate 96-well plate.

-

Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

-

Prepare a 0.2 M aqueous solution of sodium ascorbate (freshly prepared).

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well containing 200 µL of the alkyne solution (0.1 M, 1.0 eq), add 200 µL of the organic azide solution (0.11 M, 1.1 eq).

-

Add 20 µL of the CuSO₄·5H₂O solution (0.1 M, 0.1 eq).

-

Add 40 µL of the freshly prepared sodium ascorbate solution (0.2 M, 0.4 eq).

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

-

Work-up:

-

The reaction mixture can often be directly purified. If necessary, dilute with water and extract with ethyl acetate.

-

| Parameter | Condition | Rationale |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[13] |

| Solvent | tert-Butanol/Water (1:1) | A versatile solvent system that solubilizes a wide range of organic substrates and the catalyst components. |

| Stoichiometry | Azide (1.1 eq), CuSO₄ (0.1 eq), Sodium Ascorbate (0.4 eq) | Catalytic amounts of copper are sufficient, with an excess of the reducing agent to maintain the active Cu(I) state. |

High-Throughput Purification and Quality Control

The success of an HTS campaign is highly dependent on the purity and integrity of the compound library.[14][15]

Purification

For the purification of compound libraries, high-throughput methods are essential.[16][17]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for purifying compound libraries.[16][17] Mass-directed fractionation allows for the collection of fractions containing the desired product based on its mass-to-charge ratio.

-

Solid-Phase Extraction (SPE): For some reactions, SPE can be an effective and rapid method for removing excess reagents and byproducts.

Quality Control

A representative subset of the library should be subjected to rigorous quality control to ensure the identity, purity, and concentration of the compounds.[15][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis.[19] It provides information on the purity of the sample and confirms the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a smaller selection of compounds, ¹H NMR should be performed to confirm the chemical structure.

The following diagram illustrates a typical high-throughput purification and analysis workflow.

Caption: Workflow for high-throughput purification and quality control.

Conclusion

The derivatization of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride offers a powerful and efficient strategy for the generation of diverse and lead-like compound libraries for high-throughput screening. The orthogonal nature of its primary amine and terminal alkyne functional groups allows for the systematic exploration of chemical space through robust and well-established chemical transformations. By following the detailed protocols outlined in this application note and implementing rigorous purification and quality control measures, researchers can generate high-quality compound libraries that will be valuable assets in the quest for novel therapeutic agents.

References

-

Coley, C. W., Eyke, N. S., & Jensen, K. F. (2020). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 835-856. [Link]

-

Falchi, F., Garonzi, M., Soriano, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6529. [Link]

-

Kyranos, J. N., & Hogan, J. C. (1998). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 70(11), 389A-395A. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

-

Saw, Y. L., Boughton, J. R., Wroniuk, F. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

-

Li, H., & Zhang, W. (2013). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 30(1), 1-13. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]

-

Buvaylo, O. A., Usenko, N. I., Pryn, I. V., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 53(16), 7241-7253. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Colliandre, L., & Muller, C. (2015). [Quality Control of Chemical Libraries]. Medecine Sciences: M/S, 31(6-7), 620-626. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Zuegg, J., & Cooper, M. A. (2012). High-Throughput Purification of Single Compounds and Libraries. In High-Throughput Screening (pp. 131-149). Humana Press. [Link]

-

Zeglis, B. M., & Lewis, J. S. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 79(9), 4239–4244. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

IBA Lifesciences. High-throughput purification. [Link]

-

Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Organic Process Research & Development, 18(11), 1475-1491. [Link]

-

Sharma, M., Mangas-Sanchez, J., France, S. P., et al. (2017). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Nature Chemistry, 9(10), 989-995. [Link]

-

Pan, J., & Lewis, K. C. (2001). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of combinatorial chemistry, 3(1), 114–120. [Link]

-

Chiotellis, A., Müller, C., & Schibli, R. (2017). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. Chemistry (Weinheim an der Bergstrasse, Germany), 23(53), 13031–13035. [Link]

-

Li, Z., Wang, X., & Zhu, Y. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(11), 1332. [Link]

-

Kumar, A. (2018). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. In Flow Chemistry - Fundamentals (pp. 1-25). De Gruyter. [Link]

-

News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

-

D'Souza, A. D., & Müller, C. (2019). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 14(6), 573–584. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1259–1262. [Link]

-